molecular formula C8H7N3O3S B578374 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253789-15-9

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B578374
CAS No.: 1253789-15-9
M. Wt: 225.222
InChI Key: SXBLROZWZMBUFY-UHFFFAOYSA-N
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Description

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido-oxazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an oxazine ring, with methyl and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrimidine derivative with an oxazine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The oxazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is unique due to its specific combination of methyl and methylthio substituents, which confer distinct chemical reactivity and bioactivity

Properties

IUPAC Name

1-methyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-11-5-4(6(12)14-8(11)13)3-9-7(10-5)15-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBLROZWZMBUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)OC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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